molecular formula C18H19N5O3 B3887224 (Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

(Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

Cat. No.: B3887224
M. Wt: 353.4 g/mol
InChI Key: YHYLLLLYPZRHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the amino and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases.

Industry

In industry, this compound is used in the development of advanced materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its applications range from electronics to coatings and polymers.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, making it an effective agent in modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research and industrial applications highlights its significance compared to other similar compounds.

Properties

IUPAC Name

4-amino-N-[(4-methoxyphenyl)methoxy]-N'-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-12-3-7-14(8-4-12)20-18(16-17(19)22-26-21-16)23-25-11-13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYLLLLYPZRHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 2
(Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 3
(Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 4
(Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 5
Reactant of Route 5
(Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 6
(Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

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